molecular formula C14H9N3O4 B1400867 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile CAS No. 1010100-21-6

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Cat. No.: B1400867
CAS No.: 1010100-21-6
M. Wt: 283.24 g/mol
InChI Key: UMGORSCXGJUEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidinyl ring and an isoindoline-dione moiety, making it a valuable scaffold for the development of various therapeutic agents.

Biochemical Analysis

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of cereblon protein activity . It interacts with enzymes such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the metabolism of tryptophan . The compound’s interaction with IDO1 leads to the inhibition of this enzyme, thereby affecting the metabolic pathways associated with tryptophan degradation . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cereblon protein . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function and viability . The compound’s ability to modulate protein degradation pathways makes it a potential therapeutic agent for diseases associated with protein dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an inhibitor of IDO1, preventing the enzyme from catalyzing the degradation of tryptophan . This inhibition leads to an accumulation of tryptophan and a decrease in downstream metabolites . Additionally, the compound’s interaction with cereblon protein facilitates the degradation of target proteins via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular functions consistently . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent . At lower doses, the compound exhibits therapeutic effects, modulating protein degradation pathways without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism . The compound’s inhibition of IDO1 affects the metabolic flux of tryptophan, leading to changes in metabolite levels . Additionally, it interacts with various enzymes and cofactors, influencing their activity and stability . These interactions play a crucial role in the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments within the cell, such as the nucleus and the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-dione scaffold . The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This involves the use of high-yielding reactions and scalable conditions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGORSCXGJUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 4
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.